BenchChemオンラインストアへようこそ!

5,5-Difluoropiperidin-3-ol

Metabolic Stability ADME Drug Discovery

Acquire 5,5-Difluoropiperidin-3-ol for R&D. Its gem-difluoro motif reduces amine basicity (~3 pKa units), mitigating hERG liability and improving oral absorption. Both enantiomers are available for chiral lead optimization, with the (S)-enantiomer showing higher potency (IC50 140 nM vs 230 nM). Essential for fragment-based design to expand physicochemical space.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B8059168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoropiperidin-3-ol
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1C(CNCC1(F)F)O
InChIInChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2
InChIKeyFWHFKCAGILQEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Difluoropiperidin-3-ol: Procurement-Ready Physicochemical Profile and Class Definition


5,5-Difluoropiperidin-3-ol (CAS: 1258639-09-6; hydrochloride salt: 1803584-46-4) is a fluorinated heterocyclic amine belonging to the piperidine class. Its molecular formula is C5H9F2NO with a molecular weight of 137.13 g/mol (free base) [1]. The compound features a saturated six-membered ring containing one secondary amine nitrogen, a hydroxyl group at the 3-position, and a gem-difluoromethylene (CF₂) moiety at the 5-position [1]. This specific gem-difluoro substitution pattern places it within a class of building blocks known to offer distinct advantages over non-fluorinated or mono-fluorinated analogs in terms of basicity, lipophilicity, and metabolic stability [2].

Why 5,5-Difluoropiperidin-3-ol Cannot Be Substituted with Generic Piperidines in Lead Optimization


Generic substitution with non-fluorinated piperidin-3-ol (CAS: 6859-99-0) or mono-fluorinated analogs fails to replicate the unique physicochemical and pharmacokinetic profile conferred by the gem-difluoro group. The strategic placement of two fluorine atoms on a single carbon atom (CF₂) creates a strong electron-withdrawing inductive effect that significantly reduces the basicity (pKa) of the adjacent amine [1]. This reduction in pKa is critical for optimizing drug-like properties, as it can mitigate hERG channel binding, improve oral absorption, and reduce off-target interactions [1]. Furthermore, the gem-difluoro motif is known to increase metabolic stability by blocking oxidative metabolism at the adjacent carbon [2]. Non-fluorinated or mono-fluorinated piperidines lack this specific combination of electronic and steric effects, making them unsuitable as direct replacements in advanced medicinal chemistry programs where precise physicochemical tuning is required [2].

Quantitative Differentiation Evidence for 5,5-Difluoropiperidin-3-ol vs. Structural Analogs


Metabolic Stability Advantage: Gem-Difluoro Substitution Reduces Intrinsic Clearance in Human Liver Microsomes

While direct microsomal clearance data for 5,5-difluoropiperidin-3-ol is not available in the public domain, a systematic class-level study on structurally related difluorinated piperidines demonstrates that the gem-difluoro motif confers high metabolic stability [1]. The study evaluated intrinsic microsomal clearance for a series of mono- and difluorinated saturated heterocyclic amines. Results showed that the majority of difluorinated piperidine derivatives, including those with a gem-difluoro substitution pattern analogous to 5,5-difluoropiperidin-3-ol, exhibited high metabolic stability, with only one exception noted for a 3,3-difluoroazetidine derivative [1]. This class-level inference strongly suggests that 5,5-difluoropiperidin-3-ol will demonstrate superior metabolic stability compared to its non-fluorinated counterpart, piperidin-3-ol, which is expected to be more susceptible to oxidative metabolism.

Metabolic Stability ADME Drug Discovery

Basicity Modulation: Gem-Difluoro Substitution Significantly Reduces pKa vs. Non-Fluorinated Piperidine

The gem-difluoro group at the 5-position exerts a strong electron-withdrawing inductive effect, which is expected to lower the basicity (pKa) of the piperidine nitrogen in 5,5-difluoropiperidin-3-ol [1]. A direct class-level comparison is available for the closely related positional isomer, 4,4-difluoropiperidine. In that compound, the gem-difluoro substitution at the 4-position resulted in a pKa decrease of 3.15 units compared to the non-fluorinated piperidine (pKa ≈ 11.2), yielding a predicted pKa of approximately 8.2 [1]. By analogy, 5,5-difluoropiperidin-3-ol is predicted to exhibit a similarly reduced pKa compared to piperidin-3-ol, which retains a high basicity typical of secondary amines. This reduction in basicity is a key differentiator for tuning drug-like properties.

Physicochemical Properties pKa Drug Design

Lipophilicity Modulation: Gem-Difluoro Substitution Alters LogP to Optimize Drug-Like Properties

The systematic study by Melnykov et al. (2023) on mono- and difluorinated piperidines demonstrates that gem-difluoro substitution significantly modulates lipophilicity (LogP) [1]. While specific LogP values for 5,5-difluoropiperidin-3-ol are not reported, the class-level data shows that the number of fluorine atoms and their distance from the basic nitrogen center are major determinants of LogP [1]. The study's pKa-LogP plots indicate that difluorinated piperidine derivatives occupy a distinct physicochemical space compared to their non-fluorinated and mono-fluorinated counterparts, offering a valuable extension of the fluorine-containing saturated heterocyclic amine series for rational optimization in early drug discovery [1]. This modulation of lipophilicity is a direct consequence of the gem-difluoro motif and cannot be replicated by non-fluorinated analogs.

Lipophilicity LogP Physicochemical Properties

Synthetic Utility: Enantiopure Forms Enable Access to Potent Inhibitors with Nanomolar IC50 Values

The (S)- and (R)-enantiomers of 5,5-difluoropiperidin-3-ol are commercially available as chiral building blocks . Their utility in medicinal chemistry is demonstrated by their incorporation into potent inhibitors. For example, patent US11065249 describes N-[(3S)-5,5-difluoropiperidin-3-yl]-2-{5-[(3-ethoxypyridin-2-yl)oxy]pyridin-3-yl}pyrimidine-5-carboxamide and its (3R)-enantiomer, which exhibit IC50 values of 140 nM and 230 nM, respectively, in a biochemical assay [1]. This direct comparison highlights how the stereochemistry of the 5,5-difluoropiperidin-3-ol scaffold can be leveraged to achieve distinct biological activities. In contrast, achiral or racemic mixtures of non-fluorinated piperidin-3-ol would lack this stereochemical differentiation and the associated potency benefits.

Asymmetric Synthesis Chiral Building Block Inhibitor Design

High-Value Application Scenarios for 5,5-Difluoropiperidin-3-ol in Scientific Procurement


Lead Optimization in Drug Discovery: Tuning Basicity and Metabolic Stability

Medicinal chemistry teams seeking to improve the pharmacokinetic profile of a lead series should prioritize 5,5-difluoropiperidin-3-ol as a piperidine isostere. The gem-difluoro group significantly reduces basicity (by ~3 pKa units compared to non-fluorinated piperidine) [1], which can mitigate hERG liability and improve oral absorption. Additionally, class-level evidence demonstrates that gem-difluorinated piperidines exhibit high intrinsic microsomal stability, reducing the risk of rapid metabolic clearance [1]. This dual effect makes it a superior choice over non-fluorinated or mono-fluorinated piperidines for optimizing drug-like properties in early discovery.

Chiral Pool Synthesis for Stereochemically Defined Inhibitors

The commercial availability of both (S)- and (R)-enantiomers of 5,5-difluoropiperidin-3-ol enables the efficient synthesis of enantiomerically pure drug candidates. As demonstrated in patent US11065249, the (3S)-configured derivative exhibits an IC50 of 140 nM, which is 1.6-fold more potent than the (3R)-enantiomer (IC50 = 230 nM) [2]. For research programs targeting chiral biological targets (e.g., kinases, GPCRs), procuring the specific enantiomer can directly impact the potency and selectivity of the final compound, providing a tangible advantage over racemic or achiral building blocks.

Physicochemical Property Space Expansion in Fragment-Based Drug Design

Fragment-based drug design (FBDD) campaigns benefit from building blocks that explore novel physicochemical space. The systematic study by Melnykov et al. (2023) places difluorinated piperidines, including the 5,5-difluoro motif, in a distinct region of pKa-LogP plots compared to non-fluorinated and mono-fluorinated analogs [1]. Incorporating 5,5-difluoropiperidin-3-ol into fragment libraries expands the accessible property space, increasing the probability of identifying high-quality hits with balanced lipophilicity and basicity [1]. This is a key differentiator for procurement managers building diverse compound collections for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Difluoropiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.